

Performance Review: TFAX 488, SE Dilithium Salt for Fluorescent Labeling

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Compound of Interest

Compound Name: TFAX 488,SE dilithium

Cat. No.: B11930150

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For researchers, scientists, and drug development professionals selecting the optimal fluorescent probe is critical for generating high-quality, reproducible data. This guide provides a comparative overview of TFAX 488, SE dilithium salt, a green fluorescent dye, against its commonly used alternatives. The information presented is based on manufacturer-provided data and published research on comparable dyes.

Quantitative Performance Comparison

The selection of a fluorescent dye is often dictated by its key performance metrics. Below is a summary of the quantitative data for TFAX 488, SE and its spectral alternatives.

Feature	TFAX 488, SE dilithium salt	Alexa Fluor® 488	FITC (Fluorescein Isothiocyanate)
Excitation Max (nm)	495	~495[1]	~495
Emission Max (nm)	515	~519[1]	~521
Molar Extinction Coefficient (ε) (M ⁻¹ cm ⁻¹)	73,000	~71,000[1]	~83,000
Quantum Yield (Φ)	0.92	~0.92[2]	0.3-0.9
pH Sensitivity	Insensitive (pH 4-10) [3]	Insensitive (pH 4-10) [4]	Sensitive (fluorescence decreases at acidic pH)
Photostability	Described as photostable[3]	High photostability[4]	Prone to photobleaching[5]
Reactive Group	NHS ester	TFP ester or NHS ester[4][6]	Isothiocyanate
Reactivity	Primary amines	Primary amines[4][6]	Primary amines

Note: Data for TFAX 488, SE dilithium salt is provided by the manufacturer (Tocris Bioscience). Data for alternatives are from various sources and may vary depending on the specific conjugate and measurement conditions.

Experimental Protocols

While specific published protocols for TFAX 488, SE dilithium salt are not readily available, the following is a general protocol for labeling proteins with an amine-reactive NHS ester dye, adapted for TFAX 488, SE. This protocol is based on standard procedures for spectrally similar dyes like Alexa Fluor® 488.

Protein Labeling with TFAX 488, SE Dilithium Salt

Materials:

- TFAX 488, SE dilithium salt (e.g., Tocris, Cat. No. 6619)
- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- Anhydrous Dimethylsulfoxide (DMSO)
- 1 M Sodium bicarbonate, pH 8.3
- Purification column (e.g., size-exclusion chromatography)
- Reaction tubes
- Stirring/rocking platform

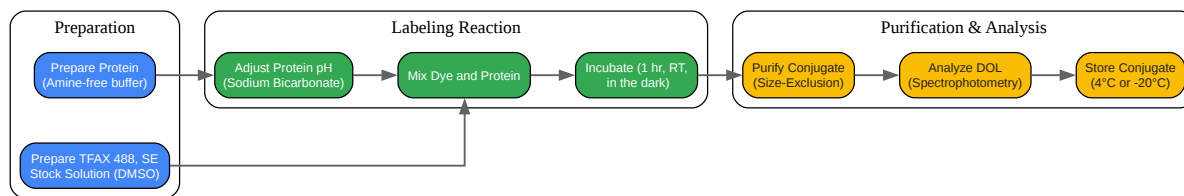
Protocol:

- Prepare Protein Solution:
 - Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer such as Phosphate Buffered Saline (PBS). Buffers containing Tris or glycine will compete for the reactive dye and should be avoided. If necessary, perform a buffer exchange.
- Prepare Dye Stock Solution:
 - Immediately before use, allow the vial of TFAX 488, SE dilithium salt to warm to room temperature.
 - Dissolve the contents of the vial in anhydrous DMSO to create a stock solution of 10 mg/mL. For example, for a 1 mg vial, add 100 μ L of DMSO. Vortex to ensure the dye is fully dissolved.
- Labeling Reaction:
 - Adjust the pH of the protein solution to ~8.3 by adding 1/10th volume of 1 M sodium bicarbonate. For example, add 50 μ L of 1 M sodium bicarbonate to 500 μ L of the protein solution.

- Add the reactive TFAX 488, SE stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein for labeling will depend on the protein and may need to be determined empirically. A starting point is a 10-fold molar excess of the dye.
- Incubate the reaction for 1 hour at room temperature, protected from light, with continuous stirring or rocking.
- Purification of the Conjugate:
 - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column appropriate for the size of your protein.
 - Elute the protein-dye conjugate according to the column manufacturer's instructions. The first colored fraction to elute will be the labeled protein.
- Determination of Degree of Labeling (DOL):
 - The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and 495 nm (for TFAX 488, SE).
- Storage:
 - Store the purified conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.

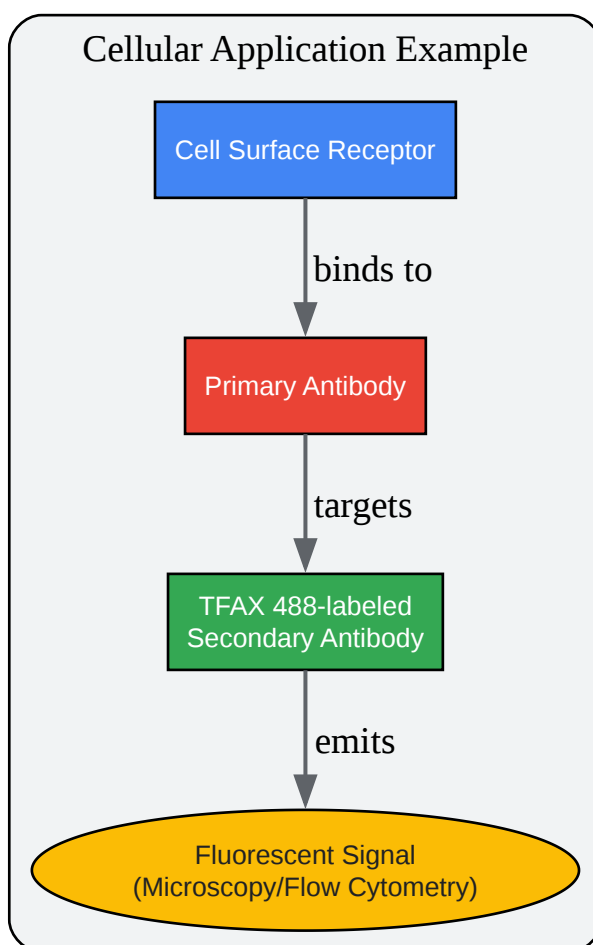
Visualizing Experimental Workflows and Pathways

To aid in the conceptualization of the experimental processes and signaling pathways where these fluorescent dyes are utilized, the following diagrams are provided.



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Caption: Protein labeling workflow with TFX 488, SE.



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Caption: Indirect immunofluorescence using TFX 488, SE.

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